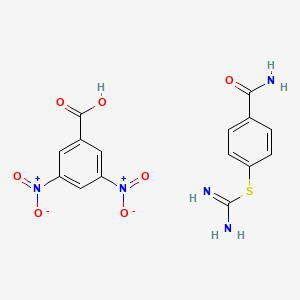
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate is a chemical compound with the molecular formula C15H13N5O7S. It is known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of both carbamimidoylsulfanyl and dinitrobenzoate functional groups, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
The synthesis of 4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate typically involves multiple steps, starting with the preparation of the individual components. The synthetic route may include the following steps:
Preparation of 4-(Carbamimidoylsulfanyl)benzamide: This can be achieved by reacting 4-aminobenzenesulfonamide with thiocarbamoyl chloride under controlled conditions.
Preparation of 3,5-Dinitrobenzoic Acid: This involves the nitration of benzoic acid using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The final step involves the coupling of 4-(Carbamimidoylsulfanyl)benzamide with 3,5-dinitrobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Modulating Cellular Signaling: It can influence cellular signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
4-(Carbamimidoylsulfanyl)benzamide 3,5-Dinitrobenzoate can be compared with other similar compounds, such as:
4-(Carbamimidoylsulfanyl)benzamide: Lacks the dinitrobenzoate group, resulting in different reactivity and applications.
3,5-Dinitrobenzoic Acid: Lacks the carbamimidoylsulfanyl group, leading to different chemical properties and uses.
4-(Carbamimidoylsulfanyl)benzoic Acid: Similar structure but different functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its combined functional groups, which provide a versatile platform for various chemical reactions and applications.
Propiedades
IUPAC Name |
(4-carbamoylphenyl) carbamimidothioate;3,5-dinitrobenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS.C7H4N2O6/c9-7(12)5-1-3-6(4-2-5)13-8(10)11;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-4H,(H2,9,12)(H3,10,11);1-3H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCYXEWNGGBXHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)SC(=N)N.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













